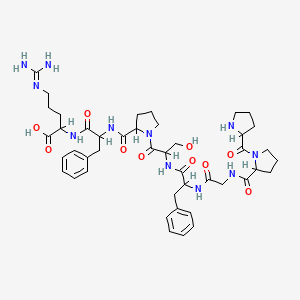
Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
説明
[des-Arg(9)]-bradykinin is an eight-membered oligopeptide comprising Arg, Pro, Pro, Gly, Phe, Ser, Pro and Phe residues joined in sequence. It is an analogue of bradykinin lacking the Arg residue at position 9. It has a role as a bradykinin receptor B2 agonist. It is a conjugate base of a [des-Arg(9)]-bradykinin(1+).
科学的研究の応用
Structural and Functional Studies
Agonist Activity at Kinin B1 Receptor : The peptide sequence has been analyzed for its role in the biological activity of kinin B1 receptor agonists. Studies show that certain analogs of this sequence significantly impact the receptor's response, underlining the importance of specific amino acids and their hydrophobic characteristics in receptor activity (Rovero et al., 2001).
Role in Peptide Hydrolysis : The peptide is involved in the hydrolysis process of brain kininase A and B, enzymes that act on bradykinin and related peptides. The studies have shown that this sequence is crucial in determining the rate of peptide bond hydrolysis by these endopeptidases (Oliveira et al., 1976).
Proline Residue Isomerization : Research on bradykinin and its analogues indicates that isomerizations of proline residues in sequences like Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg significantly affect the peptide's conformations. This insight is crucial for understanding peptide structure-function relationships (Pierson et al., 2013).
Peptide Synthesis and Characterization : Several studies have focused on synthesizing and characterizing peptides containing this sequence. These investigations contribute to our understanding of peptide behavior, including interactions with receptors and influence on biological functions (Asante-Poku et al., 1975).
Molecular and Cellular Biology
Interaction with Cellular Membranes : Studies on peptides containing this sequence have explored how they interact with lipid membranes, providing insights into cellular processes and peptide-membrane interactions (Turchiello et al., 2000).
Substrate Recognition and Enzymatic Activity : Research has been conducted to understand how sequences like this compound are recognized by enzymes such as collagen proline hydroxylase. These studies contribute to our understanding of enzymatic specificity and activity (McGee et al., 1971).
Peptide Synthesis and NMR Studies : The synthesis of peptides and their structural analysis using techniques like NMR have been key to understanding the sequence's role in larger protein structures (Pasaribu, 1980).
作用機序
Target of Action
The peptide sequence Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg is a variant of Bradykinin , a physiologically and pharmacologically active peptide of the kinin group of proteins . Bradykinin acts on two related G-protein-coupled receptors termed the bradykinin receptors .
Mode of Action
Bradykinin promotes inflammation . It causes arterioles to dilate (enlarge) via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor . It also makes veins constrict, via prostaglandin F2 , thereby leading to leakage into capillary beds, due to the increased pressure in the capillaries .
Biochemical Pathways
The kinin–kallikrein system produces Bradykinin by proteolytic cleavage of its kininogen precursor, high-molecular-weight kininogen (HMWK or HK), by the enzyme kallikrein . The system controls blood circulation and kidney function, and promotes inflammation and pain in pathological conditions .
Pharmacokinetics
It’s known that a class of drugs called angiotensin-converting-enzyme inhibitors (ace inhibitors) increase bradykinin levels by inhibiting its degradation, thereby increasing its blood pressure lowering effect .
Action Environment
The action of this compound, like Bradykinin, can be influenced by various environmental factors. For instance, the presence of ACE inhibitors can increase its levels by inhibiting its degradation
将来の方向性
Peptide- and polypeptide-based materials have been designed and developed for enhanced and multifunctional imaging, due to their excellent biocompatibility and diverse biofunctionality . They have also been endowed with therapeutic functions for disease theranostics . This suggests that peptides like “Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg” could have potential applications in biomedical imaging and therapeutics in the future .
特性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10/c45-44(46)48-20-8-16-30(43(64)65)51-38(59)32(24-28-13-5-2-6-14-28)52-40(61)35-18-10-22-55(35)42(63)33(26-56)53-37(58)31(23-27-11-3-1-4-12-27)50-36(57)25-49-39(60)34-17-9-21-54(34)41(62)29-15-7-19-47-29/h1-6,11-14,29-35,47,56H,7-10,15-26H2,(H,49,60)(H,50,57)(H,51,59)(H,52,61)(H,53,58)(H,64,65)(H4,45,46,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVXIPXTCBVBE-POFDKVPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N11O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346968 | |
| Record name | 2-9-Bradykinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
904.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16875-11-9 | |
| Record name | 2-9-Bradykinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of bradykinin and how does it interact with it?
A1: Bradykinin primarily interacts with two G protein-coupled receptors: B1R (bradykinin receptor 1) and B2R (bradykinin receptor 2) []. The interaction triggers various downstream signaling cascades involving phospholipases, intracellular calcium mobilization, and the release of other mediators like prostaglandins, nitric oxide, and cytokines [, , ].
Q2: Does the Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg sequence directly participate in receptor binding?
A2: While the entire bradykinin sequence is required for optimal B2R activation, research suggests that the C-terminal portion, including this compound, plays a crucial role in receptor interaction [, ]. Modifications in this region significantly impact bradykinin's affinity and activity [, , ].
Q3: What are the physiological effects mediated by bradykinin through this interaction?
A3: Bradykinin induces a wide array of physiological responses, including vasodilation, increased vascular permeability, pain sensation, smooth muscle contraction, and inflammation. These effects are largely mediated by B2R activation [, , ].
Q4: What is the molecular weight of the this compound sequence?
A4: The molecular weight of this octapeptide sequence is approximately 929.1 g/mol.
Q5: What spectroscopic techniques have been used to study the conformation of bradykinin and its fragments?
A5: Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and infrared spectroscopy have been extensively employed to characterize the conformational preferences of bradykinin and related peptides in various solvents [, , ]. These studies provided insights into the presence of β-turns, cis-trans isomerization of proline residues, and the influence of solvent environment on bradykinin's structure [, ].
Q6: How does the stability of bradykinin affect its potential for therapeutic applications?
A6: Bradykinin is rapidly degraded in vivo by enzymes like angiotensin-converting enzyme (ACE) and other kininases, limiting its therapeutic utility. This has led to the development of bradykinin analogs with enhanced enzymatic stability [, ].
Q7: How has computational chemistry been used to study bradykinin and design analogs?
A8: Molecular modeling techniques have been used to investigate the conformational flexibility of bradykinin, predict its interactions with receptors, and design analogs with altered pharmacological profiles [, ]. These simulations aid in understanding the structure-activity relationship of bradykinin and developing more potent and selective ligands [, ].
Q8: How do modifications within the this compound sequence influence bradykinin activity?
A9: Studies using synthetic bradykinin analogs demonstrate that modifications within this C-terminal region significantly affect receptor binding and activity [, ]. For instance, substituting Pro7 with D-amino acids often leads to antagonistic properties [].
Q9: Can you provide examples of specific modifications and their effects?
A10: Replacing Pro7 with D-Phe enhances B2R antagonism []. Introducing bulky hydrophobic residues at the N-terminus can also modulate activity []. Furthermore, cyclization through specific residues can restrict conformational flexibility and alter receptor selectivity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




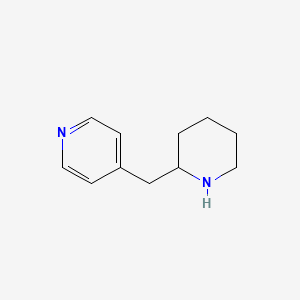
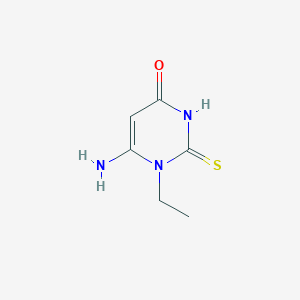
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)
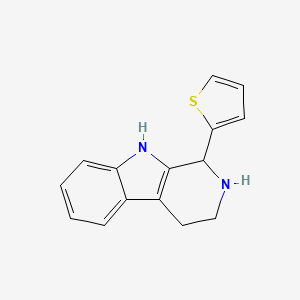

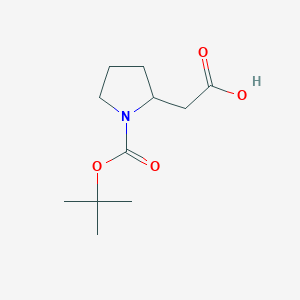
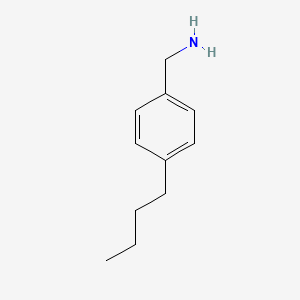

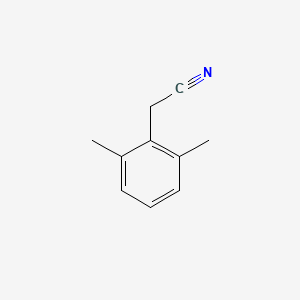

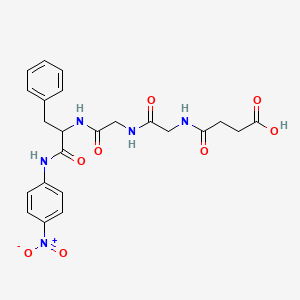
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)
